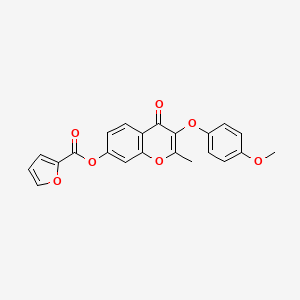

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a furan-2-carboxylate moiety, and a methoxyphenoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions using suitable phenolic derivatives.

Attachment of the Furan-2-carboxylate Moiety: The furan-2-carboxylate moiety can be attached through esterification reactions involving furan-2-carboxylic acid and the chromen-4-one intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

化学反応の分析

Reaction Mechanisms

The synthesis often proceeds via a two-step cascade process :

-

Formation of a Michael adduct between the coumarin anion and a glyoxal intermediate.

-

Acid-catalyzed cyclization to form the fused chromenone-furan structure .

For nucleophilic substitution reactions, the furan-2-carboxylate group acts as a reactive site, enabling transformations under basic or acidic conditions.

Chemical Reactivity

The compound participates in several reaction types:

A. Nucleophilic Substitution

-

Target : Furan-2-carboxylate ester.

-

Conditions : Basic or acidic catalysts (e.g., DMAP, H₂SO₄).

-

Products : Derivatives with modified ester groups.

B. Oxidation

-

Target : Methoxy group or chromenone core.

-

Reagents : KMnO₄, H₂O₂.

-

Products : Phenolic derivatives or dihydroxy compounds.

C. Reduction

-

Target : Ketone (4-oxo) or ester groups.

-

Reagents : NaBH₄, LiAlH₄.

-

Products : Alcohols or carboxylic acids.

| Reaction Type | Conditions | Key Products |

|---|---|---|

| Nucleophilic substitution | Basic/acidic catalysts | Modified ester derivatives |

| Oxidation | KMnO₄, H₂O₂ | Phenolic or dihydroxy compounds |

| Reduction | NaBH₄, LiAlH₄ | Alcohols or carboxylic acids |

Functional Group Transformations

The compound’s structural complexity enables selective transformations:

A. Furan-2-carboxylate Group

-

Reactivity : Susceptible to hydrolysis under acidic/basic conditions.

B. Chromenone Core

-

Reactivity : Undergoes electrophilic substitution (e.g., bromination).

-

Mechanism : Directed by the 4-oxo group, favoring substitution at the 7-position.

C. Methoxyphenoxy Group

-

Reactivity : Oxidation to quinone methides or demethylation under strong acids.

Stability and Reactivity Factors

-

Stability : Stable under ambient conditions but reactive toward strong nucleophiles (e.g., amines).

-

Solubility : Soluble in organic solvents (e.g., DMSO, THF).

-

Reactivity : Enhanced by electron-deficient sites (e.g., furan ester).

科学的研究の応用

Overview

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate, also known as 2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy}acetic acid, is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to be utilized in medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

The compound exhibits various biological activities that make it a candidate for drug development:

- Antioxidant Activity : Research indicates that compounds similar to this compound possess antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

Studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them potential candidates for treating conditions such as arthritis and other inflammatory disorders .

Anticancer Activity

Preliminary research has shown that compounds within this class can inhibit the growth of cancer cells, particularly breast and colon cancer cells, suggesting their potential use in oncology .

Agricultural Applications

The compound has been investigated for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests while being less harmful to beneficial organisms . This aligns with the growing demand for environmentally friendly agricultural practices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability, highlighting its potential in preventing oxidative damage in cells. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models, indicating therapeutic potential for chronic inflammation. |

| Study C | Anticancer Properties | In vitro studies revealed inhibition of cell proliferation in breast cancer cell lines, warranting further investigation into its mechanisms. |

| Study D | Agricultural Use | Field trials indicated effective pest control with minimal impact on non-target species, supporting its use as a sustainable agrochemical. |

作用機序

The mechanism of action of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

類似化合物との比較

Similar Compounds

- 3-(2-methoxyphenoxy)-4-oxochromen-7-yl furan-2-carboxylate

- 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate

- Polysubstituted furan-3(4)-carboxylates

Uniqueness

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate stands out due to its unique combination of a chromen-4-one core, a methoxyphenoxy group, and a furan-2-carboxylate moiety. This combination imparts distinct chemical properties and potential applications that may not be present in similar compounds. Its structural diversity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in scientific research.

生物活性

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic compound with potential biological activities, particularly in anti-cancer and antimicrobial applications. This article reviews its biological activity based on diverse research findings, including in vitro studies and structure-activity relationship (SAR) analyses.

- IUPAC Name : {[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

- CAS Number : 929339-37-7

- Molecular Formula : C19H16O7

- Molecular Weight : 356.33 g/mol

- Purity : 95% .

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anti-Cancer Activity

Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a related compound showed significant cytotoxicity against HepG2, Huh-7, and MCF-7 cancer cells with cell viability percentages of 33.29%, 45.09%, and 41.81% respectively at a concentration of 20 μg/mL .

Table 1: Anti-Cancer Activity Against Various Cell Lines

| Compound | Cell Line | Cell Viability (%) | Concentration (μg/mL) |

|---|---|---|---|

| 4d | HepG2 | 33.29 | 20 |

| 4a | HepG2 | 35.01 | 20 |

| 4b | Huh-7 | 45.09 | 20 |

| 4c | MCF-7 | 41.81 | 20 |

The structure–activity relationship suggests that the presence of electron-donating groups enhances anti-cancer activity, indicating a potential pathway for drug development .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies revealed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 12 to 19 mm at concentrations of 10 mg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| E. coli | 12 | 270 |

| S. aureus | 12 | 300 |

These results indicate a higher susceptibility of Gram-negative bacteria compared to Gram-positive strains due to differences in cell wall structure .

Case Studies and Research Findings

A case study involving the evaluation of derivatives similar to the target compound found that modifications in substituents significantly influenced biological activity. The presence of methoxy groups on the phenyl ring was correlated with increased lipophilicity, which is advantageous for penetrating bacterial membranes and exerting antimicrobial effects .

Furthermore, molecular docking studies have provided insights into the interaction mechanisms at play, revealing that specific structural features contribute to enhanced binding affinity with target enzymes involved in cancer progression and microbial resistance .

特性

IUPAC Name |

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-13-21(28-15-7-5-14(25-2)6-8-15)20(23)17-10-9-16(12-19(17)27-13)29-22(24)18-4-3-11-26-18/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKASVNBKCIENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)OC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。